![molecular formula HO10P3-4 B14496197 [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 64448-74-4](/img/structure/B14496197.png)
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate typically involves the reaction of α-alumina with phosphoric acid in a molar ratio of 0.5 to 0.2 . The mixture is subjected to micro-fire heating to dehydrate and form the initial product . This product is then heated in an electric furnace at temperatures ranging from 300 to 350°C in an atmosphere with high water vapor pressure to induce polymerization . The final product is obtained after cooling .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, α-alumina and phosphoric acid, are mixed and heated to initiate the reaction . The process is carefully controlled to ensure the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, which facilitate the oxidation and reduction processes . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate compounds, while reduction reactions can produce various aluminium phosphates .
Applications De Recherche Scientifique
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which [[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which enhances its catalytic properties . Additionally, its ability to form protective films on metal surfaces makes it an effective anti-corrosion agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium dihydrogen triphosphate: Similar in structure and properties, but with different applications.
Aluminium phosphate dihydrate: Another related compound with distinct uses.
Uniqueness
[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its high stability, resistance to acids, and ability to form protective films on metal surfaces . These properties make it particularly valuable in industrial applications where durability and protection are essential .
Propriétés
Numéro CAS |
64448-74-4 |
|---|---|
Formule moléculaire |
HO10P3-4 |
Poids moléculaire |
253.92 g/mol |
Nom IUPAC |
[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |
Clé InChI |
UNXRWKVEANCORM-UHFFFAOYSA-J |
SMILES canonique |
OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
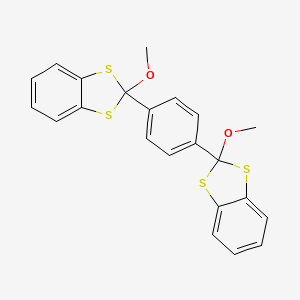
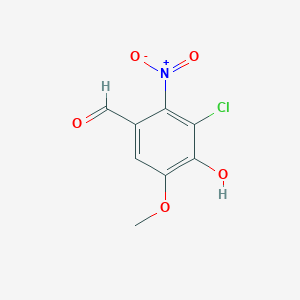

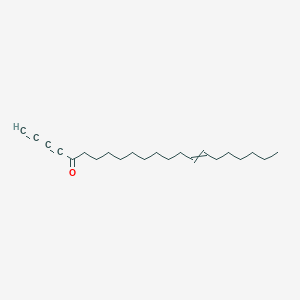
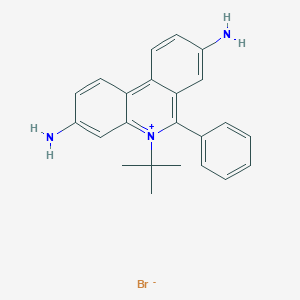
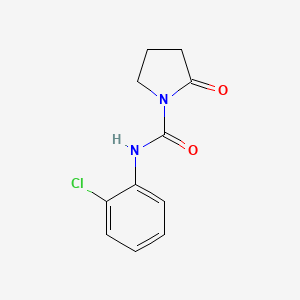
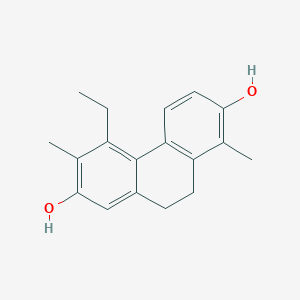
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

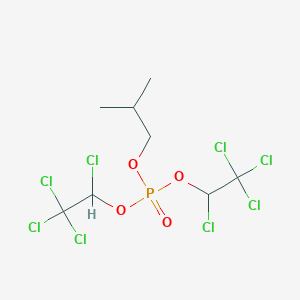

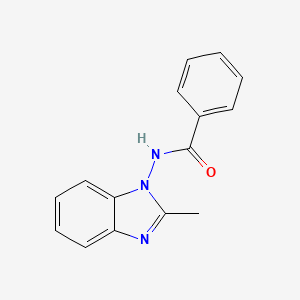
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
